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Compound of Interest

Compound Name: 2-[(4-chlorophenyl)methylJoxirane
CAS No.: 36519-91-2
Cat. No.: B8760112

Get Quote

Executive Summary

p-Chlorophenylpropylene oxide derivatives are electrophilic chiral building blocks essential for
the synthesis of enantiopure pharmaceuticals.[1] Their utility lies in the high reactivity of the
strained oxirane ring, which serves as a "spring-loaded" electrophile for nucleophilic attack by
amines (in

-blocker synthesis) or water (in enzymatic hydrolysis assays).[1]

This guide provides a definitive physicochemical profile for the two primary candidates fitting
this description, distinguishing between the Glycidyl Ether scaffold (Synthetic Intermediate) and
the Styrene Oxide scaffold (Metabolic Probe).[1]

Physicochemical Profile

The following data aggregates experimental values from verified Safety Data Sheets (SDS)
and spectroscopic databases.
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Table 1: Comparative Physical Properties

p-Chlorophenyl Glycidyl

Property 4-Chlorostyrene Oxide
Ether

CAS Registry Number 2212-05-7 2788-86-5
2-{(4-

IUPAC Name

chlorophenoxy)methyl]oxirane

2-(4-chlorophenyl)oxirane

C

C
Molecular Formula H H
ClO clo
Molecular Weight 184.62 g/mol 154.59 g/mol

Physical State (25°C)

Waxy Solid / Crystalline Mass

Colorless Liquid

Melting Point 31-33°C -16 °C
. , 192 °C (760 mmHg) / 112 °C
Boiling Point ~264 °C (760 mmHg)
(20 mmHg)

1.198 g/cm

Density 1.233 g/cm
(Predicted)

Refractive Index (
1.545 1.554

)

Solubility (Water) Insoluble (< 0.1 mg/mL) Insoluble

Solubility (Organic)

Soluble in DCM, Methanol,
DMSO

Miscible with THF, Toluene,
DCM

Flash Point

>110°C

68 °C (Closed Cup)

Chirality

1 Chiral Center (C2)

1 Chiral Center (C1)

© 2026 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8760112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Operational Insight: The melting point difference is the primary rapid-identification metric.[1] If
your sample is a liquid at room temperature, you are likely handling 4-Chlorostyrene Oxide, not

the Glycidyl Ether.

Structural Dynamics & Reactivity

The reactivity of these epoxides is governed by the polarization of the C-O bonds and the
stability of the ring-opened intermediate.[1]

Mechanism of Nucleophilic Ring Opening[1]

e Glycidyl Ether (CAS 2212-05-7): Reacts predominantly at the less hindered terminal carbon (

) under basic conditions (S
2), preserving the stereochemistry at the chiral center (
)[1]

o Styrene Oxide (CAS 2788-86-5): Reacts at the benzylic carbon (

) under acidic conditions due to resonance stabilization of the carbocation character, often
leading to racemization or inversion depending on the solvent cage.[1]

Stability Profile

» Hydrolytic Stability: Both compounds are moisture-sensitive.[1] Prolonged exposure to
atmospheric moisture leads to the formation of the corresponding vicinal diol (e.g., 3-(4-
chlorophenoxy)propane-1,2-diol).[1]

o Thermal Stability: Epoxides are prone to thermal rearrangement to aldehydes or ketones.[1]
Distillation must be performed under high vacuum (< 5 mmHg) to prevent decomposition.[1]
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Experimental Protocol: Aminolysis for -Blocker
Synthesis

Context: This protocol describes the conversion of p-Chlorophenyl Glycidyl Ether into a
secondary amine alcohol, a core scaffold for

-adrenergic receptor antagonists.[1]

Reagents:

e Substrate: p-Chlorophenyl Glycidyl Ether (1.0 equiv)[1]

» Nucleophile: Isopropylamine (3.0 equiv, excess to prevent polymerization)[1]
¢ Solvent: Isopropanol or Methanol (Protic solvents accelerate ring opening)[1]
Step-by-Step Workflow:

e Preparation: Dissolve 10 mmol of p-Chlorophenyl Glycidyl Ether in 20 mL of Methanol.
Ensure the reaction vessel is purged with Nitrogen (

)[1]
e Addition: Add 30 mmol of Isopropylamine dropwise at 0°C.

o Expert Note: The reaction is exothermic.[1] Low temperature prevents the formation of
tertiary amine byproducts (double alkylation).[1]

o Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for
4—6 hours. Monitor consumption by TLC (Hexane:EtOAc 3:1).[1]

» Workup: Concentrate the mixture under reduced pressure to remove solvent and excess
amine.

 Purification: Recrystallize the crude amino-alcohol from Hexane/Ether or purify via flash
chromatography (DCM:MeOH 95:5).
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Experimental Protocol: Hydrolytic Kinetic
Resolution (HKR)

Context: For 4-Chlorostyrene Oxide, the Jacobsen HKR is the gold standard for obtaining
enantiopure material (>99% ee) using a Cobalt-Salen catalyst.[1]

Step-by-Step Workflow:

Catalyst Activation: Treat the (R,R)-Co(salen) oligomer with Acetic Acid (2 equiv) in Toluene
to generate the active Co(lll)-OAc species.[1] Evaporate solvent.[1]

o Reaction Setup: Dissolve racemic 4-Chlorostyrene Oxide (1.0 equiv) and the catalyst (0.5
mol%) in THF.

» Hydrolysis: Add Water (0.55 equiv) dropwise.

o Expert Note: The slight excess of water (0.55 vs 0.[1]50) ensures full conversion of the
fast-reacting enantiomer.[1]

» Resolution: Stir at 0°C to Room Temperature for 12—24 hours. The catalyst preferentially
hydrolyzes the (S)-enantiomer to the diol, leaving the (R)-epoxide intact.[1]

o Separation: Partition between Water and Pentane.[1] The diol remains in the aqueous
phase; the enantiopure epoxide extracts into Pentane.[1]

Visualization of Pathways[1][2]
Figure 1: Reactivity Pathways of p-Chlorophenyl
Epoxides

The following diagram illustrates the divergent pathways for the Glycidyl Ether (Aminolysis)
versus the Styrene Oxide (Hydrolysis).[1]
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Caption: Divergent synthetic utility: Glycidyl ethers undergo aminolysis for drug synthesis, while
styrene oxides are typically resolved via HKR or used as enzymatic probes.[1]

Analytical Characterization

To validate the identity of p-Chlorophenyl Glycidyl Ether, use the following spectroscopic
markers:

« HNMR (CDCI

, 400 MHz):

[¢]

6.8—7.3 ppm (Multiplet, 4H, Aromatic).[1]

[¢]

4.18 ppm (dd, 1H, O-CH

-Epoxide).[1]

[¢]

3.90 ppm (dd, 1H, O-CH

-Epoxide).[1]

[¢]

3.34 ppm (m, 1H, Epoxide CH).[1]
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o 2.90 ppm (t, 1H, Epoxide CH

)[1]

o 2.75 ppm (dd, 1H, Epoxide CH
)[1]

» IR Spectroscopy:

o Characteristic ether stretch: 1240 cm
1]

o Epoxide ring breathing: ~915 cm
and 830 cm
1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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